molecular formula C56H78 B587561 CORONYLOVALENE CAS No. 143066-75-5

CORONYLOVALENE

Cat. No.: B587561
CAS No.: 143066-75-5
M. Wt: 751.24
InChI Key: JWMROIXRUBJZLK-UHFFFAOYSA-N
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Description

CORONYLOVALENE is a polycyclic aromatic hydrocarbon that has garnered interest due to its unique structure and properties. It is composed of multiple fused benzene rings, making it a highly stable and aromatic compound. This stability and aromaticity make this compound a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CORONYLOVALENE typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the pyrolysis of suitable organic precursors, which leads to the formation of the polycyclic structure. The reaction conditions often require temperatures above 500°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis. Catalysts such as transition metals can be employed to lower the activation energy required for the cyclization reaction, making the process more feasible on a larger scale.

Chemical Reactions Analysis

Types of Reactions: CORONYLOVALENE undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxygenated compounds.

    Reduction: Hydrogenated derivatives of this compound.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

CORONYLOVALENE has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study aromaticity and stability in polycyclic aromatic hydrocarbons.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: Its derivatives are being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of CORONYLOVALENE involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as organic electronics and catalysis. The pathways involved often include the stabilization of reactive intermediates and the facilitation of electron transfer processes.

Comparison with Similar Compounds

    Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.

    Pyrene: A smaller polycyclic aromatic hydrocarbon with four fused benzene rings.

    Benzo[a]pyrene: Known for its carcinogenic properties, it has a structure similar to CORONYLOVALENE but with different functional groups.

Uniqueness: this compound is unique due to its larger number of fused benzene rings, which confer higher stability and aromaticity compared to smaller polycyclic aromatic hydrocarbons. This makes it particularly valuable in applications requiring high thermal stability and electronic properties.

Properties

InChI

InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMROIXRUBJZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721630
Record name PUBCHEM_57348396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143066-75-5
Record name PUBCHEM_57348396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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